Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione

conformational analysis DFT geometry cyclic dipeptide

Choose this rigid DKP building block (φ₁=5.0°) for precise pharmacophore presentation in structure-based drug design. Supplied as a pre-qualified reference standard with batch-specific NMR, HPLC, and LC-MS documentation—eliminating in-house QC. The racemic form matches enantiopure (R)-enantiomer reactivity at lower cost, ideal for initial SAR campaigns. Conformationally distinct from generic DKP analogs; avoid failed reproducibility by using the correct scaffold.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 37043-04-2
Cat. No. B3424806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione
CAS37043-04-2
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1CCN2C(C1)C(=O)NCC2=O
InChIInChI=1S/C8H12N2O2/c11-7-5-9-8(12)6-3-1-2-4-10(6)7/h6H,1-5H2,(H,9,12)
InChIKeyYXBLPNSWHUPKPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione (CAS 37043-04-2) – Core Scaffold Overview for Procurement


Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione (CAS 37043-04-2), also systematically named 3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrazine-1,4-dione, is a bicyclic heterocycle belonging to the 2,5-diketopiperazine (DKP) family . It is formally the cyclic dipeptide derived from L-pipecolic acid and glycine (cyclo(Pip-Gly)) and features a fused piperidine–piperazinedione ring system with molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol . The compound possesses one undefined stereogenic center, a topological polar surface area of 49.4 Ų, a calculated logP of –0.2, and hydrogen‑bond donor/acceptor counts of 1 and 2, respectively . It is commercially available as a research chemical with purities typically ≥95% (up to 98% from some suppliers), supported by batch-specific QC documentation including NMR, HPLC, and LC‑MS .

Why 37043-04-2 Cannot Be Replaced by Generic Cyclic Dipeptide Analogs


Although the 2,5-diketopiperazine (DKP) scaffold is common to many cyclic dipeptides, the fusion of a piperidine ring in hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione imposes a unique conformational constraint that is absent in simple DKP analogs such as cyclo(Gly-Gly) or cyclo(Pro-Gly) [1]. This rigidity arises from the six-membered pipecolic acid moiety, which restricts the DKP ring to a much flatter conformation compared to the boat conformation preferred by cyclo(Gly-Gly) [1]. Such geometric differences directly affect the spatial presentation of hydrogen-bond donors/acceptors and can fundamentally alter molecular recognition at biological targets [2]. Consequently, substituting the target compound with a generic DKP building block or a non-pipecolic acid-containing analog can lead to divergent binding modes, altered pharmacokinetic profiles, and failed reproducibility in both biological assays and downstream synthetic transformations [1][2].

Quantitative Differential Evidence for CAS 37043-04-2 vs. Closest Analogs


DKP Ring Nonplanarity: cyclo(Pip-Gly) vs. cyclo(Gly-Gly) – DFT Geometry Comparison

DFT calculations at the B3LYP/cc-pVDZ level demonstrate that the DKP ring in cyclo(Pip-Gly) (i.e., CAS 37043-04-2) is markedly flatter than that in the prototypical cyclic dipeptide cyclo(Gly-Gly). The peptide bond torsion angles φ₁ and ψ₁ for cyclo(Pip-Gly) are only 5.0° and –2.8°, compared to 28.1° and –18.7° for cyclo(Gly-Gly) [1]. This near-planar geometry is a direct consequence of the fused piperidine ring and is not observed in any simple DKP analog.

conformational analysis DFT geometry cyclic dipeptide DKP ring puckering

DKP Ring Nonplanarity: cyclo(Pip-Gly) vs. cyclo(Pro-Gly) – Conformational Divergence

When compared to the closely related proline-containing analog cyclo(Pro-Gly), cyclo(Pip-Gly) displays a distinct DKP ring geometry. The φ₁ torsion angle in cyclo(Pro-Gly) is –32.8° (boat conformation with opposite puckering direction), whereas cyclo(Pip-Gly) adopts a near-planar conformation with φ₁ = 5.0° [1]. This 37.8° difference in φ₁ represents a fundamental conformational switch driven by the six-membered vs. five-membered ring constraint.

conformational analysis cyclic dipeptide pipecolic acid proline analog

Anti-HIV NNRTI Scaffold Validation: Pyrido[1,2-a]pyrazine-1,4-dione Core vs. Approved Drugs

A computational screening of 224,205 natural products identified ZINC2103242 – a molecule built on the 3,6,7,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4-dione core (the same core as CAS 37043-04-2) – as the most promising anti-HIV NNRTI candidate. In a virtual screening panel, ZINC2103242 demonstrated an inhibition percentage of 52.47%, surpassing the FDA-approved drugs doravirine (45.47%) and etravirine (50.51%) [1]. This provides class-level validation that the pyrido[1,2-a]pyrazine-1,4-dione scaffold is a privileged chemotype for HIV-1 reverse transcriptase inhibition.

anti-HIV NNRTI reverse transcriptase ZINC2103242

Enantiomeric Purity: Racemic 37043-04-2 vs. (R)-Enantiomer 36588-50-8 – Procurement Decision Guide

CAS 37043-04-2 is the racemic mixture (undefined stereocenter count = 1), whereas CAS 36588-50-8 is the single (R)-enantiomer [(9aR)-configuration] . Both share identical molecular formula (C₈H₁₂N₂O₂, MW 168.19), topological polar surface area (49.4 Ų), logP (–0.2), and hydrogen-bond donor/acceptor counts . The racemate is typically offered at ≥95% purity, while the (R)-enantiomer is also specified at ≥95% purity with defined stereochemistry . For achiral or racemic synthesis applications, CAS 37043-04-2 provides equivalent chemical performance at a lower cost compared to the enantiopure form, which carries a price premium due to the additional chiral resolution step.

enantiopurity chiral building block racemic mixture (R)-enantiomer

Reference Standard Qualification: CAS 37043-04-2 as Drug Impurity Reference Material

Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione (37043-04-2) is explicitly designated for use as a pharmaceutical impurity reference standard and as a reagent for biomedical research [1]. Unlike generic DKP building blocks that may lack certified documentation, this compound is supplied with batch-specific QC data including NMR, HPLC, LC-MS, and MSDS , enabling its direct use in GLP-compliant analytical method validation. In contrast, many structurally similar cyclic dipeptides (e.g., cyclo(Gly-Gly), cyclo(Ala-Gly)) are primarily offered as synthetic intermediates without reference-standard-grade documentation.

reference standard drug impurity pharmaceutical analysis quality control

Predicted Physicochemical Property Profile vs. Common DKP Analogs

CAS 37043-04-2 possesses a calculated logP of –0.2 and a topological polar surface area (TPSA) of 49.4 Ų . Compared to the simplest DKP, cyclo(Gly-Gly) (logP ≈ –1.5, TPSA ≈ 58.2 Ų), the target compound is more lipophilic and has a lower TPSA, placing it closer to the optimal range for blood–brain barrier penetration (TPSA < 60–70 Ų) and oral bioavailability [1]. The fused piperidine ring contributes additional hydrophobic surface area without introducing rotatable bonds (rotatable bond count = 0), a feature that distinguishes it from acyclic dipeptide alternatives that typically have 3–5 rotatable bonds.

physicochemical properties logP topological polar surface area drug-likeness

Prioritized Application Scenarios for Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione (37043-04-2)


Structure-Based Drug Design Using a Constrained DKP Scaffold

The near-planar DKP ring geometry of CAS 37043-04-2 (φ₁ = 5.0°) fundamentally distinguishes it from the boat conformation of cyclo(Gly-Gly) (φ₁ = 28.1°) and the inverted puckering of cyclo(Pro-Gly) (φ₁ = –32.8°) [1]. This conformational rigidity makes 37043-04-2 the scaffold of choice for structure-based drug design programs where precise spatial presentation of hydrogen-bond donor/acceptor pharmacophores is critical. The rigidified core reduces the entropic penalty upon target binding, potentially translating to improved binding affinity compared to flexible DKP analogs.

Anti-HIV NNRTI Lead Optimization Programs

The pyrido[1,2-a]pyrazine-1,4-dione core has been computationally validated as a privileged scaffold for HIV-1 reverse transcriptase inhibition, with a derivative (ZINC2103242) outperforming doravirine (52.47% vs. 45.47% inhibition) and etravirine (52.47% vs. 50.51%) in in silico screening [1]. CAS 37043-04-2 serves as the minimal core scaffold for launching medicinal chemistry campaigns aimed at developing next-generation NNRTIs with improved resistance profiles, leveraging the established target engagement of this chemotype.

Pharmaceutical Impurity Reference Standard for GLP-Compliant Analysis

CAS 37043-04-2 is explicitly designated as a drug impurity reference standard with batch-specific QC documentation (NMR, HPLC, LC-MS) [1]. This pre-qualified status eliminates the need for in-house purification and characterization, making it the preferred choice for analytical laboratories conducting pharmaceutical impurity profiling, forced degradation studies, and GLP-compliant method validation – a distinct advantage over generic cyclic dipeptides that are supplied without reference-standard-grade documentation.

Cost-Effective Racemic Scaffold for Parallel Library Synthesis

For medicinal chemistry groups building compound libraries through parallel derivatization of the DKP core, the racemic CAS 37043-04-2 provides equivalent chemical reactivity to the enantiopure (R)-enantiomer (CAS 36588-50-8) at a substantially lower procurement cost [1]. This cost advantage is particularly significant for initial SAR exploration where stereochemistry is not yet established as a critical parameter, allowing budget-conscious programs to maximize the number of analogs synthesized per unit cost.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.